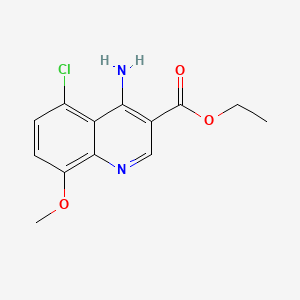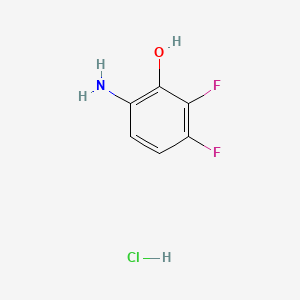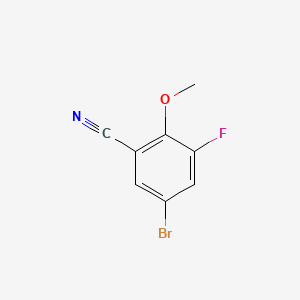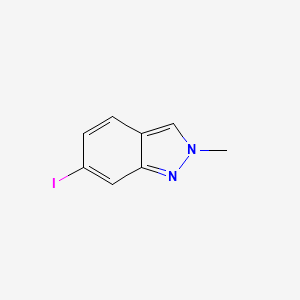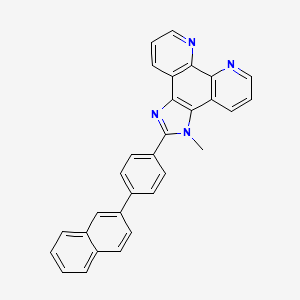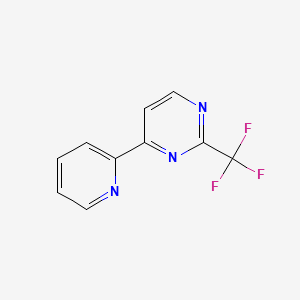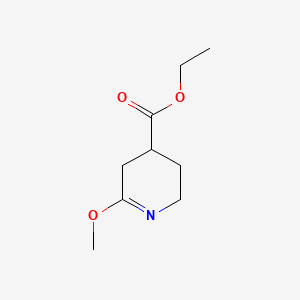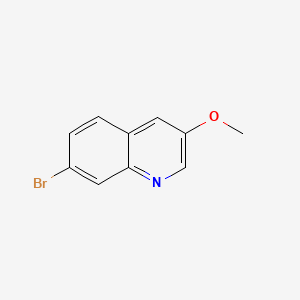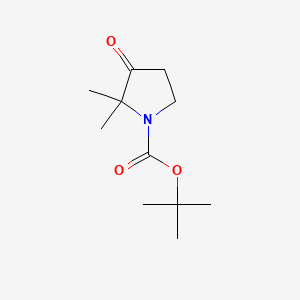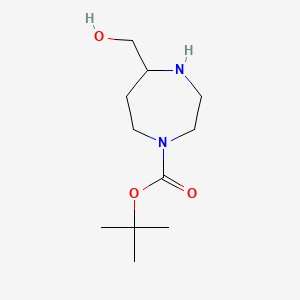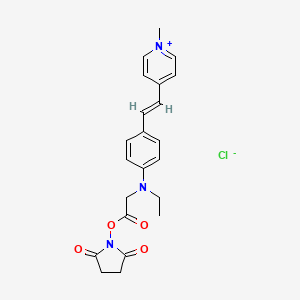
SuASP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SuASP is a complex organic compound with a unique structure that includes a pyridinium core, a phenyl group, and a pyrrolidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SuASP typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrolidinyl Moiety: This step involves the reaction of succinic anhydride with ammonia to form 2,5-dioxo-1-pyrrolidinyl.
Attachment of the Pyridinium Core: The pyridinium core is introduced through a reaction with 1-methylpyridinium chloride.
Coupling with the Phenyl Group: The phenyl group is attached using a coupling reaction with an appropriate phenyl derivative.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
SuASP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinium moieties, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
SuASP has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in bioorthogonal chemistry.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of SuASP involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate
- 4-{[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl}benzenesulfonyl azide
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
SuASP is unique due to its specific structural features, including the combination of a pyridinium core, a phenyl group, and a pyrrolidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
145128-12-7 |
|---|---|
Molekularformel |
C22H24ClN3O4 |
Molekulargewicht |
429.901 |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]acetate;chloride |
InChI |
InChI=1S/C22H24N3O4.ClH/c1-3-24(16-22(28)29-25-20(26)10-11-21(25)27)19-8-6-17(7-9-19)4-5-18-12-14-23(2)15-13-18;/h4-9,12-15H,3,10-11,16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SOEAHWLNNJUWSG-UHFFFAOYSA-M |
SMILES |
CCN(CC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)C=CC3=CC=[N+](C=C3)C.[Cl-] |
Synonyme |
N-ethyl-N-(4-(2-(4-(1-methylpyridino))ethenyl)phenyl)glycine N-hydroxysuccinimide ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


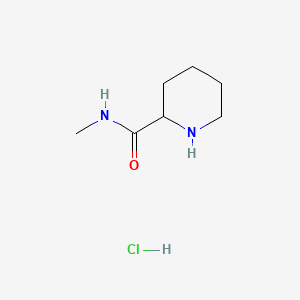

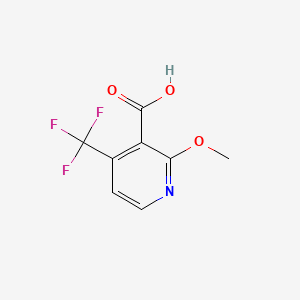
![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)
